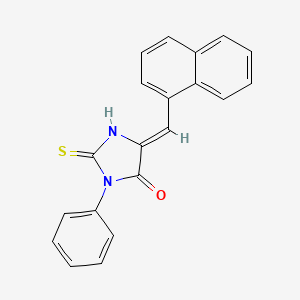

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone

Description

Properties

IUPAC Name |

(5Z)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSZFKLTQVWHBZ-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61442-32-8 | |

| Record name | 4-Imidazolidinone, 5-(1-naphthalenylmethylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061442328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 1-naphthaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the process would likely involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxo-imidazolidinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ether under inert atmosphere.

Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts or acidic/basic conditions to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioxo-imidazolidinone derivatives, and substituted imidazolidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to the 5-arylidene-2-thioxo-4-imidazolidinone family, where the arylidene group at position 5 varies among derivatives. Key structural analogs include:

| Compound ID | Substituent at Position 5 | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| 7v (Main) | 1-Naphthalenylmethylene | 108–110 | 72 | High lipophilicity; Z-configuration |

| 7s | 3,4,5-Trimethoxybenzylidene | 186–189 | 59 | Polar methoxy groups; moderate yield |

| 7p | 3,4-Dihydroxybenzylidene | 186–189 | 21 | Hydrophilic; low yield |

| 7n | 4-Trifluoromethylthiobenzylidene | 186–189 | 25 | Electron-withdrawing CF3S group |

| 7u | 4-Acetylaminobenzylidene | 277–280 | 51 | Hydrogen-bonding acetyl amino group |

Structural Insights :

- Electronic Effects : Electron-withdrawing groups (e.g., CF3S in 7n) deshield the methylidene proton, shifting its ¹H NMR signal upfield (δ 6.69 ppm in 7n vs. δ 7.23 ppm in 7v) .

- Hydrogen Bonding: Compounds like 7p and 7u contain hydroxyl or acetyl amino groups, enabling hydrogen bonding, which may influence solubility and target binding .

Physical Properties

- Melting Points : Bulky, planar substituents (e.g., naphthalene in 7v) result in lower melting points (108–110°C) compared to rigid, polar analogs like 7u (277–280°C), reflecting differences in crystal packing and intermolecular forces .

- Spectroscopic Data : The ¹³C NMR signal for the thioxo carbonyl group (δ ~179 ppm) is consistent across derivatives, confirming structural integrity .

Biological Activity

5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone (commonly referred to as NPTI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

NPTI has a molecular formula of and features a thioxoimidazolidinone core with a naphthalenylmethylene and phenyl substituent. The structural characteristics contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Antimicrobial Activity

NPTI has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, the compound showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This suggests that NPTI could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of NPTI. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase.

A study reported that NPTI exhibited an IC50 value of approximately 12 µM against MDA-MB-231 (breast cancer) cells, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12 |

| A549 | 15 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, NPTI has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory mediators such as nitric oxide synthase (iNOS). This was evidenced by a reduction in nitric oxide levels in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of NPTI is attributed to several mechanisms:

- DNA Intercalation : NPTI may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell proliferation.

- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of NPTI against clinical isolates of Staphylococcus aureus. The results indicated that NPTI not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial persistence in infections.

Study on Cancer Cell Lines

Another critical study published in Cancer Letters assessed the effects of NPTI on various cancer cell lines. The findings revealed that treatment with NPTI led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Q. What synthetic methodologies are effective for preparing 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone?

The compound can be synthesized via condensation and cyclization reactions. A validated approach involves reacting S-amino acids with phenylisothiocyanate in a triethylamine (Et₃N)/DMF-H₂O solvent system. Key steps include:

- Condensation : Formation of a thiouracil intermediate.

- Cyclization : Intramolecular cyclization under mild acidic or basic conditions to yield the imidazolidinone core.

- Substituent introduction : The naphthalenylmethylene group is introduced via Knoevenagel or Wittig reactions.

Reaction progress is monitored using TLC, and purification is achieved via recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Core techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazolidinone ring and substituent positions. The thioxo group (C=S) appears as a distinct peak in ¹³C NMR (~160–180 ppm).

- FT-IR : The C=S stretch is observed at ~1200–1250 cm⁻¹, and carbonyl (C=O) at ~1650–1750 cm⁻¹.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key structural features influencing the compound’s reactivity?

- Thioxo group (C=S) : Enhances electrophilicity at the 4-position, enabling nucleophilic substitution.

- Naphthalenylmethylene moiety : Increases π-π stacking potential, affecting solubility and intermolecular interactions.

- Phenyl substituent : Stabilizes the imidazolidinone ring via resonance, influencing thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent optimization : Et₃N/DMF-H₂O (1:1 v/v) enhances solubility and reaction efficiency .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate cyclization.

- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.

- Real-time monitoring : Use HPLC or in-situ FT-IR to track intermediate formation and adjust conditions dynamically .

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to resolve overlapping signals.

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry.

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective in analyzing the bioactivity of this compound against specific molecular targets?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina.

- Structure-activity relationship (SAR) : Modify the naphthalene or phenyl groups to correlate substituents with activity .

Q. How should researchers design experiments to assess environmental stability?

- Degradation studies : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions.

- Analytical tracking : Use LC-MS to identify degradation products and quantify half-life.

- Ecotoxicology : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Contradiction Analysis

Example : Conflicting solubility data in polar vs. nonpolar solvents.

- Resolution : Perform Hansen solubility parameter (HSP) analysis to determine optimal solvents.

- Empirical testing : Compare experimental solubility in DMSO, ethanol, and chloroform under controlled temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.